molecular formula C10H5BrF3NO2 B1530318 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid CAS No. 1804406-83-4

2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid

Cat. No.: B1530318
CAS No.: 1804406-83-4
M. Wt: 308.05 g/mol
InChI Key: HQTSPQYNZRYARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid is an organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring, with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid typically involves multi-step organic reactionsThe final step involves the formation of the acetic acid moiety through carboxylation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets. The bromine, cyano, and trifluoromethyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

  • 2-Bromo-2-phenylacetic acid
  • 4-(Trifluoromethyl)phenylacetic acid
  • 2-Cyano-4-(trifluoromethyl)benzoic acid

Comparison: Compared to similar compounds, 2-Bromo-6-cyano-4-(trifluoromethyl)phenylacetic acid is unique due to the simultaneous presence of bromine, cyano, and trifluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-[2-bromo-6-cyano-4-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrF3NO2/c11-8-2-6(10(12,13)14)1-5(4-15)7(8)3-9(16)17/h1-2H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTSPQYNZRYARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)CC(=O)O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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